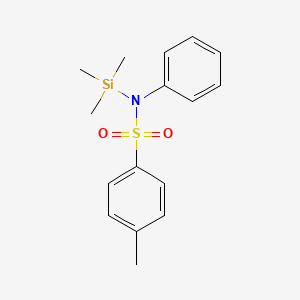![molecular formula C13H9ClN2O3 B14376003 Phenol, 4-chloro-2-[[(3-nitrophenyl)imino]methyl]- CAS No. 90284-74-5](/img/structure/B14376003.png)
Phenol, 4-chloro-2-[[(3-nitrophenyl)imino]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-chloro-2-[[(3-nitrophenyl)imino]methyl]- is a chemical compound with the molecular formula C13H9ClN2O3 It is a derivative of phenol, characterized by the presence of a chloro group at the 4-position and a nitrophenyl imino group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-chloro-2-[[(3-nitrophenyl)imino]methyl]- typically involves the reaction of 4-nitroaniline with 2-chloro-6-hydroxybenzaldehyde in the presence of ethanol and a few drops of glacial acetic acid. The mixture is refluxed for 6 hours, and the product is obtained after the evaporation of the solvent . The solid product is then dissolved in acetone, and the solution is evaporated slowly at room temperature to yield yellow needle crystals suitable for X-ray diffraction determination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4-chloro-2-[[(3-nitrophenyl)imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are commonly used for electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield 2-nitrophenol and 4-nitrophenol, while bromination can produce 2,4,6-tribromophenol .
Aplicaciones Científicas De Investigación
Phenol, 4-chloro-2-[[(3-nitrophenyl)imino]methyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Phenol, 4-chloro-2-[[(3-nitrophenyl)imino]methyl]- involves its interaction with various molecular targets. The nitrophenyl imino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The chloro group can also affect the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 4-chloro-3-methyl-: This compound has a similar structure but with a methyl group instead of the nitrophenyl imino group.
Phenol, 4-chloro-2-methyl-: Another similar compound with a methyl group at the 2-position instead of the nitrophenyl imino group.
Uniqueness
Phenol, 4-chloro-2-[[(3-nitrophenyl)imino]methyl]- is unique due to the presence of both the chloro and nitrophenyl imino groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research applications and differentiate it from other phenol derivatives.
Propiedades
Número CAS |
90284-74-5 |
|---|---|
Fórmula molecular |
C13H9ClN2O3 |
Peso molecular |
276.67 g/mol |
Nombre IUPAC |
4-chloro-2-[(3-nitrophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H9ClN2O3/c14-10-4-5-13(17)9(6-10)8-15-11-2-1-3-12(7-11)16(18)19/h1-8,17H |
Clave InChI |
LWSQMHHRODSMHA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])N=CC2=C(C=CC(=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


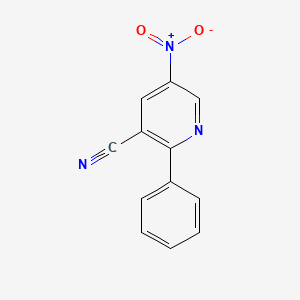

![3-[1-(Thiophen-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione](/img/structure/B14375933.png)
![2-{[(3-Methylbut-3-en-2-yl)oxy]carbonyl}benzoate](/img/structure/B14375939.png)
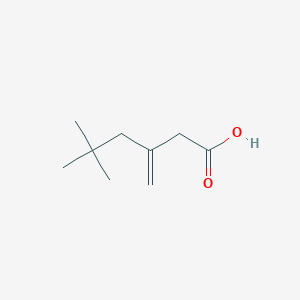
![Benzonitrile, 4-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)carbonyl]-](/img/structure/B14375950.png)

![3-{[(2-Methoxyphenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14375957.png)

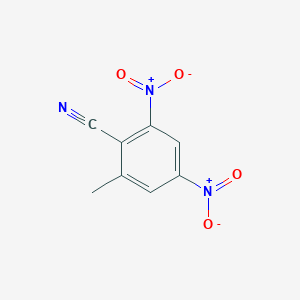
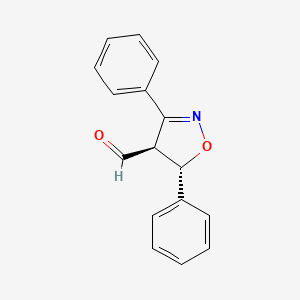
![4-Chloro-5-({[(4-methoxyphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14375992.png)
![N-{2-[4-(Morpholine-4-sulfonyl)phenyl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B14375995.png)
